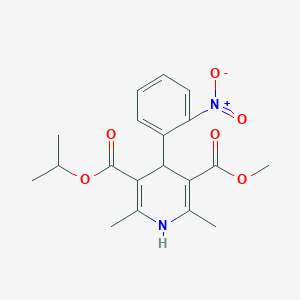
3-Isopropyl 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that belongs to the class of pyridinecarboxylates. It is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of 3-Isopropyl 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it has been proposed that this compound may exert its pharmacological effects by interacting with specific cellular targets, such as enzymes or receptors.
Biochemical and Physiological Effects:
Studies have shown that 3-Isopropyl 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can modulate various biochemical and physiological processes in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. In addition, this compound has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Isopropyl 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a reliable source for scientific research. However, one of the limitations of using this compound is its high cost, which may limit its availability for some research groups.
Zukünftige Richtungen
There are several future directions for research involving 3-Isopropyl 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One potential direction is to investigate its potential as a drug delivery system for various drugs. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its cellular targets.
Synthesemethoden
The synthesis of 3-Isopropyl 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the condensation reaction between 2-nitrobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. In addition, this compound has been investigated for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
Eigenschaften
Molekularformel |
C19H22N2O6 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
3-O-methyl 5-O-propan-2-yl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-10(2)27-19(23)16-12(4)20-11(3)15(18(22)26-5)17(16)13-8-6-7-9-14(13)21(24)25/h6-10,17,20H,1-5H3 |
InChI-Schlüssel |
RSTVYACYSIEKFX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl 5-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280546.png)
![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280547.png)
![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280549.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-{2-[(4-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280550.png)
![5-O-[2-(4-acetamidobenzoyl)oxyethyl] 3-O-[2-[benzyl(methyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280552.png)
![3-{2-[(4-Hydroxybenzoyl)amino]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280555.png)
![3-Ethyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280557.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-isopropyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280558.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280560.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280561.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280562.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-isopropyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280563.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280566.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280567.png)